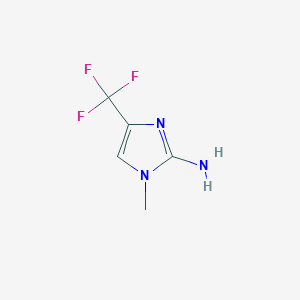

![molecular formula C18H17F3N2S B2919773 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine CAS No. 2061249-43-0](/img/structure/B2919773.png)

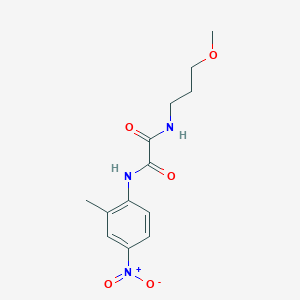

2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves intricate steps. While specific methods may vary, it typically includes reactions such as cyclization, annulation, and multicomponent reactions. Researchers have explored various routes to obtain substituted piperidines, which are essential building blocks for drug design .

Molecular Structure Analysis

The molecular structure of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine consists of interconnected aromatic and heterocyclic rings. The piperidine ring provides structural rigidity, while the trifluoromethyl group contributes to its unique properties. The phenyl and pyridine rings enhance its pharmacological potential .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cyclization, hydrogenation, and cycloaddition. These reactions lead to the formation of diverse piperidine derivatives, each with distinct properties and potential applications. Researchers have explored both intra- and intermolecular reactions to synthesize these derivatives .

科学的研究の応用

Cyclization Catalysts

Trifluoromethanesulfonic (triflic) acid has been demonstrated as an effective catalyst for inducing cyclization of homoallylic sulfonamides to produce pyrrolidines. This process favors the formation of pyrrolidines or homopiperidines over piperidines, highlighting the efficiency of sulfonamide groups in terminating cationic cascades for the formation of polycyclic systems. Such mechanisms are pivotal in synthesizing complex organic structures, potentially including derivatives of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine (Haskins & Knight, 2002).

Aurora Kinase Inhibition

The compound's structural features could be analogous to those found in aurora kinase inhibitors, suggesting potential applications in cancer treatment by inhibiting critical pathways involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Piperidine Derivatives Synthesis

The Claisen rearrangement of specific esters derived from serine and terminal acetylenes under specific conditions yields optically pure piperidines. These derivatives serve as versatile intermediates for a wide array of amines containing a substituted piperidine subunit, illustrating the compound's potential as a precursor or intermediary in complex organic syntheses (Acharya & Clive, 2010).

Metal Complex Formation

Studies have demonstrated the capability of derivatives similar to 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine to form complexes with metals like Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibit unique structural, thermal, redox, and fluorescence properties, underlining the compound's utility in material science and coordination chemistry (Nath et al., 2016).

Antimicrobial Properties

The structural motif of 2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine, particularly when part of compounds inhibiting bacterial phosphopantetheinyl transferases, has been found to possess antibacterial activity. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Foley et al., 2014).

特性

IUPAC Name |

piperidin-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2S/c19-18(20,21)15-8-9-16(22-12-15)13-4-6-14(7-5-13)17(24)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBBNJVIMCEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2919712.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone](/img/structure/B2919713.png)